molecular formula C11H12N4S B2612205 3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 341520-13-6

3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine

Cat. No.: B2612205
CAS No.: 341520-13-6
M. Wt: 232.31
InChI Key: AESZPABVZGGINU-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 5 and an allylsulfanyl (-S-CH₂-CH=CH₂) moiety at position 2. The compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure has been validated through crystallographic studies using programs like SHELXL and ORTEP . The allylsulfanyl group is a critical functional feature, influencing both reactivity and biological interactions .

Properties

IUPAC Name

3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h2-7H,1,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESZPABVZGGINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide and subsequent substitution with phenyl hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant case studies and data tables.
  • Molecular Formula : C14H15N7S
  • Molecular Weight : 313.38 g/mol
  • CAS Number : 957264-73-2

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as:
  • Antimicrobial Agent : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The triazole ring is known to interact with biological targets, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in reducing cell viability.

Organic Synthesis

3-(Allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine serves as a versatile building block in organic synthesis:
  • Synthesis of Complex Molecules : It can be utilized to create more complex pharmaceutical and agrochemical structures. The unique functional groups present allow for diverse chemical transformations .

Materials Science

In materials science, this compound is noted for:
  • Development of Novel Materials : Due to its unique electronic properties stemming from the triazole structure, it is being explored for applications in the development of new materials with specific optical or electronic characteristics .

Case Studies

Case Study 1: Antifungal Efficacy

A study synthesized several derivatives of 3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine and evaluated their antifungal activity against strains of Candida species. Results indicated that some derivatives showed greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .

Case Study 2: Antibacterial Activity

Research was conducted on the antibacterial properties of triazole derivatives against multidrug-resistant bacteria. The compound demonstrated significant activity against strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Comparative Insights

Compound NameStructureApplication AreaNotable Activity

Mechanism of Action

The mechanism of action of 3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The allylsulfanyl group can undergo redox reactions, generating reactive species that can interact with cellular components. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Differences :

  • Triazole Core : The target compound’s 1,2,4-triazole core enhances metabolic stability compared to triazines (1,2,4-triazine derivatives), as triazoles are less prone to hydrolysis under physiological conditions .
  • Triazine Derivatives : Compounds like D1 [3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol] and D41 [3-(allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol] () share the allylsulfanyl group but exhibit reduced bioactivity in microbial predation assays. For example, D1-treated Klebsiella cells failed to resist Tetrahymena predation, while triazole derivatives showed stronger antimicrobial profiles .

Table 1: Core Structure Impact on Bioactivity

Compound Core Structure Key Substituents Bioactivity Summary
Target Compound 1,2,4-Triazole Allylsulfanyl, Phenyl Anticancer (IC₅₀: 3.58–4.53 µg/mL)
D1 (Triazine derivative) 1,2,4-Triazine Allylsulfanyl, Methyl Inactive in bacterial growth assays
D0 (Triazine derivative) 1,2,4-Triazine Methylsulfanyl, Methyl No antimicrobial activity

Substituent Effects on Activity

Allylsulfanyl vs. Other Thioether Groups

The allylsulfanyl group confers enhanced reactivity due to its unsaturated allyl chain, which may participate in covalent interactions with biological targets. Comparisons with analogs bearing alternative thioether substituents reveal:

  • Methylsulfanyl () : 3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine showed lower antiproliferative activity (IC₅₀ > 10 µg/mL) compared to the allylsulfanyl derivative .
  • Benzylsulfanyl () : 3-Benzylsulfanyl-5-phenyl derivatives demonstrated moderate antimicrobial activity (70–80% inhibition at 0.01% concentration) but were less potent than allylsulfanyl analogs in cancer cell lines .

Aromatic Ring Modifications

  • Phenyl vs. Pyridinyl () : Replacing the phenyl group with pyridin-4-yl (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) improved solubility but reduced anticancer efficacy, highlighting the phenyl group’s role in target binding .
  • Substituted Phenyl () : Urea/thiourea derivatives of 5-phenyl-1,2,4-triazoles (e.g., 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea) showed variable anti-inflammatory activity (54.73% inhibition for compound 4Id), suggesting substituent-dependent effects .

Biological Activity

3-(Allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H19N3S
  • CAS Number : 957264-73-2
  • Molar Mass : 305.4 g/mol

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds with a similar structure demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
3-(Allylsulfanyl)-5-phenyl-4H-triazoleStaphylococcus aureus0.25
3-(Allylsulfanyl)-5-phenyl-4H-triazoleEscherichia coli0.5
3-(Allylsulfanyl)-5-phenyl-4H-triazolePseudomonas aeruginosa1.0

The compound was found to have a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like ciprofloxacin and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A related study evaluated triazole derivatives for their efficacy against Candida species and reported significant inhibition rates. The results indicated that the triazole core is crucial for binding to fungal cytochrome P450 enzymes, which are vital for fungal growth.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes in bacterial and fungal metabolism. Molecular docking studies have revealed that this compound can effectively bind to target sites within bacterial DNA-gyrase and fungal cytochrome P450 enzymes, leading to disrupted cellular processes .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Mohammed et al. (2019) synthesized various triazole derivatives and assessed their antimicrobial activity. Among these derivatives, those incorporating the allylsulfanyl group exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The results demonstrated that compounds with the allylsulfanyl substitution had enhanced binding affinities and lower MIC values compared to their non-sulfanyl counterparts .

Evaluation of Toxicity and Safety

Further research focused on the toxicity profiles of triazole derivatives indicated that many compounds exhibited favorable safety profiles suitable for therapeutic applications. The studies utilized various assays to assess cytotoxicity against mammalian cell lines, ensuring that while exhibiting antibacterial properties, these compounds also maintained low toxicity levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via S-alkylation of a triazole-thione precursor with allyl halides in an alkaline medium at room temperature. For example, derivatives of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine were prepared using this approach, with intermediates characterized by 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} spectroscopy to confirm structural integrity . Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products, as seen in analogous triazole syntheses .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

  • NMR : 1H-NMR^1 \text{H-NMR} detects allylsulfanyl protons (δ ~2.8–3.2 ppm) and aromatic protons from the phenyl group (δ ~7.2–7.5 ppm). 13C-NMR^{13} \text{C-NMR} confirms the triazole ring carbons (δ ~150–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., tyrosinase inhibition via colorimetric methods) with triplicate measurements to ensure reproducibility. For example, diphenolase activity inhibition can be quantified at varying concentrations (IC50_{50} values) using L-DOPA as a substrate . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) are advised to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like pH, temperature, and reagent stoichiometry. For instance, alkaline conditions (pH 10–12) enhance nucleophilic substitution in S-alkylation reactions, while elevated temperatures (>50°C) may degrade sensitive functional groups . Statistical tools (e.g., ANOVA) can identify significant factors affecting yield .

Q. How should contradictory data in bioactivity studies (e.g., inconsistent IC50_{50} values across labs) be resolved?

  • Methodological Answer : Validate assay protocols using a reference inhibitor (e.g., kojic acid for tyrosinase). Replicate experiments under standardized conditions (pH, temperature, substrate concentration) and apply error analysis (e.g., standard deviation, confidence intervals) to distinguish experimental noise from true variability . Cross-lab collaborations using shared batches of the compound can isolate protocol-related discrepancies .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., tyrosinase). Compare with analogs (e.g., 3-methylsulfanyl or benzylsulfanyl derivatives) to identify critical substituent effects. QSAR models using Hammett constants or DFT-calculated electronic parameters (e.g., HOMO/LUMO energies) can rationalize activity trends .

Q. How can crystallographic data enhance the understanding of this compound’s reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths and angles, clarifying electronic effects of the allylsulfanyl group. For example, in 3-methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine, the triazole ring exhibits planarity, while the sulfanyl group adopts a specific conformation influencing nucleophilic reactivity . Compare with structurally related compounds (e.g., benzylsulfanyl analogs) to deduce steric/electronic contributions .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer. Optimize solvent systems (e.g., replace DMF with ethanol/water mixtures) to enhance scalability and reduce purification complexity. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

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